BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-dibenz[c,e]azepine

Synthetic methodology Process chemistry Yield optimization

6,7-Dihydro-5H-dibenz[c,e]azepine (CAS 6672-69-1) is a tricyclic dibenzazepine featuring a central seven‑membered azepine ring fused to two benzene rings. It serves as a versatile precursor for synthesizing biologically active derivatives, with demonstrated hypolipidemic, anti‑inflammatory, and cytotoxic activities in preclinical models.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 6672-69-1
Cat. No. B1194995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-dibenz[c,e]azepine
CAS6672-69-1
Synonyms6,7-DBAZ
6,7-dihydro-5H-dibenz(c,e)azepine
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC=CC=C3CN1
InChIInChI=1S/C14H13N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-8,15H,9-10H2
InChIKeyFHYFQRCUSZETDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-dibenz[c,e]azepine (CAS 6672-69-1) – Core Scaffold Overview for Medicinal Chemistry Procurement


6,7-Dihydro-5H-dibenz[c,e]azepine (CAS 6672-69-1) is a tricyclic dibenzazepine featuring a central seven‑membered azepine ring fused to two benzene rings . It serves as a versatile precursor for synthesizing biologically active derivatives, with demonstrated hypolipidemic, anti‑inflammatory, and cytotoxic activities in preclinical models [1]. The compound is characterized by a molecular formula of C₁₄H₁₃N, a molecular weight of 195.26 g/mol, a melting point of 229–231 °C, and a predicted pKa of 8.75 ± 0.20 .

Why Generic Substitution of 6,7-Dihydro-5H-dibenz[c,e]azepine Fails: Structural Nuances Dictate Biological and Synthetic Outcomes


Within the dibenzazepine class, minor structural modifications—such as the oxidation state of the azepine ring, the nature of N‑substituents, or the saturation pattern—produce profoundly different pharmacological and physicochemical profiles [1]. For instance, the fully unsaturated 5H‑dibenz[c,e]azepine exhibits distinct electronic properties and stability, while N‑alkyl derivatives of the 6,7‑dihydro scaffold show divergent hypolipidemic potency and tissue‑distribution patterns [2]. Consequently, substituting the parent 6,7‑dihydro compound with an analog without empirical verification risks compromising synthetic yield, biological activity, or safety margins. The evidence below quantifies these critical differentiations.

Product-Specific Quantitative Evidence Guide for 6,7-Dihydro-5H-dibenz[c,e]azepine (CAS 6672-69-1)


Synthesis Yield: Reductive Cyclization Route Achieves 3‑Fold Higher Yield vs. Earlier Photochemical and Dibromoethyl Methods

The Stankevicius reductive cyclization of methyl 2‑(2‑cyanophenyl)benzoate over Raney nickel delivers 6,7‑dihydro‑5H‑dibenz[c,e]azepin‑7‑one in 60% yield, followed by LiAlH₄ reduction to the target compound as the hydrochloride in 50–54% yield [1]. In contrast, the original Wenner (1951) route via o,o′‑dibromoethyldiphenyl and ammonia, and the Jeffs photochemical route (1967) from N‑benzyl‑N‑(2‑iodobenzyl)amine, both failed to exceed 20% yield [2]. This represents a >3‑fold improvement in overall synthetic efficiency.

Synthetic methodology Process chemistry Yield optimization

Hypolipidemic Spectrum: Dual Cholesterol‑Triglyceride Lowering vs. Lovastatin's Cholesterol‑Only Effect in Rodent Models

In a direct comparative study in Sprague–Dawley male rats, 6,7‑dihydro‑5H‑dibenz(c,e)azepine (20 mg/kg/day, oral) significantly reduced both serum total cholesterol and serum triglyceride levels [1]. By contrast, lovastatin at an equivalent dose regimen lowered only serum total cholesterol levels significantly, with no statistically significant reduction in triglycerides [1]. Furthermore, lovastatin elevated lipid levels in peripheral tissues, whereas the azepine did not exhibit this undesirable tissue‑lipid accumulation [1]. Both agents elevated HDL‑cholesterol and reduced LDL‑cholesterol, but only azepine treatment increased ApoE and ApoA‑I concentrations in HDL, suggesting enhanced reverse cholesterol transport [1].

Hypolipidemic activity Lipid metabolism Preclinical pharmacology

Anti‑Inflammatory Potency: In‑Vivo Equivalence to Indomethacin and Phenylbutazone in Rodent Edema and Writhing Models

A systematic evaluation of N‑substituted 6,7‑dihydro‑5H‑dibenz[c,e]azepines demonstrated anti‑inflammatory and local analgesic activity in rodents that matched the potency of the clinical standards indomethacin and phenylbutazone [1]. The N‑methyl and N‑butyl derivatives of the 6,7‑dihydro scaffold afforded good anti‑pleurisy activity at 25 mg/kg × 2 (i.p.) [1]. These agents inhibited acid lysosomal hydrolytic enzymes, trypsin, elastase, collagenase, and prostaglandin synthetase at 10⁻⁵ M concentrations in mouse liver and macrophage preparations [1].

Anti-inflammatory activity Analgesic activity Preclinical pharmacology

Cytotoxic Activity Profile: Broad‑Spectrum Activity Against Leukemia, Carcinoma, and Sarcoma Cell Lines via Purine Synthesis Inhibition

N‑Substituted 6,7‑dihydro‑5H‑dibenz[c,e]azepines demonstrated significant cytotoxic activity against murine and human cell lines representing leukemias, carcinomas, and sarcomas [1]. Mechanistic studies in L1210 leukemia cells revealed inhibition of IMP dehydrogenase and PRPP amido transferase, leading to reduced purine and DNA synthesis [1]. Additional minor inhibitory effects were observed on DNA polymerase α, ribonucleoside reductase, dihydrofolate reductase, and nucleoside kinase, with d(NTP) pool levels reduced after 24 h incubation [1]. DNA strand scission was evident after drug treatment [1]. This multi‑target intracellular mechanism differentiates the scaffold from single‑target antimetabolites such as methotrexate or 5‑fluorouracil, which primarily inhibit dihydrofolate reductase or thymidylate synthase, respectively [2].

Cytotoxicity Anticancer activity Mechanism of action

Best Research and Industrial Application Scenarios for 6,7-Dihydro-5H-dibenz[c,e]azepine (CAS 6672-69-1)


Medicinal Chemistry Scaffold Procurement for Hypolipidemic Drug Discovery Programs Targeting Mixed Dyslipidemia

Based on the demonstrated dual cholesterol‑triglyceride lowering effect with favorable tissue‑lipid distribution in Sprague–Dawley rats [1], 6,7‑dihydro‑5H‑dibenz[c,e]azepine is a rational choice for hit‑to‑lead programs aimed at mixed dyslipidemias. Unlike lovastatin, which lacks significant triglyceride‑lowering activity and causes tissue‑lipid accumulation, this scaffold offers a differentiated pharmacological starting point [1].

Anti‑Inflammatory Lead Generation Exploiting Lysosomal Enzyme and Prostaglandin Synthetase Inhibition

The parent scaffold and its N‑substituted derivatives exhibit in‑vivo anti‑inflammatory potency comparable to indomethacin and phenylbutazone, with mechanistic evidence for inhibition of acid lysosomal hydrolases, proteases, and prostaglandin synthetase at 10⁻⁵ M [2]. This multi‑enzyme inhibition profile supports procurement for anti‑inflammatory discovery projects seeking alternatives to classical COX‑selective NSAIDs.

Anticancer Drug Discovery Leveraging Multi‑Target Purine Biosynthesis Inhibition

The scaffold's ability to inhibit IMP dehydrogenase, PRPP amido transferase, and several ancillary nucleotide‑metabolism enzymes in L1210 leukemia cells [3] makes it a compelling core for developing novel antimetabolite chemotherapeutics. The mechanism differs from single‑target agents like methotrexate and 5‑fluorouracil, potentially circumventing common resistance pathways.

Process Chemistry Optimization Using High‑Yielding Reductive Cyclization Methodology

For organizations requiring multi‑gram to kilogram quantities, the Stankevicius reductive cyclization route provides 50–54% overall yield of the hydrochloride salt [4], representing a >2.5‑fold improvement over legacy photochemical and dibromoethyl syntheses that never exceeded 20% yield [4]. This established methodology reduces cost‑of‑goods and technical risk for scale‑up.

Quote Request

Request a Quote for 6,7-Dihydro-5H-dibenz[c,e]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.